molecular formula C31H58N8O7 B12375931 Azido-mono-amide-DOTA-tris(t-Bu ester)

Azido-mono-amide-DOTA-tris(t-Bu ester)

Número de catálogo: B12375931
Peso molecular: 654.8 g/mol
Clave InChI: QCIDPVZTCWQMOH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Azido-mono-amida-DOTA-tris(t-Bu éster) es un quelante bifuncional, comúnmente utilizado en el campo de la química y la bioquímica. Es conocido por su capacidad de formar complejos estables con iones metálicos, lo que lo hace valioso en diversas aplicaciones científicas. La fórmula química del compuesto es C₃₁H₅₈N₈O₇·HBr, y tiene un peso molecular de 735.8 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Azido-mono-amida-DOTA-tris(t-Bu éster) generalmente implica los siguientes pasos:

Métodos de producción industrial

Los métodos de producción industrial para Azido-mono-amida-DOTA-tris(t-Bu éster) son similares a la síntesis de laboratorio, pero se amplían para satisfacer las demandas comerciales. Estos métodos a menudo implican condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza .

Aplicaciones Científicas De Investigación

Key Applications

  • Bioconjugation :
    • The azide group facilitates "click chemistry" reactions with alkyne-modified biomolecules, allowing for efficient attachment to proteins, peptides, and other biological macromolecules. This property is crucial for creating targeted therapeutic agents and imaging probes .
  • Radiolabeling :
    • The DOTA moiety's chelating ability allows for stable binding to metal ions such as Gallium-68 and Yttrium-90. These radiolabeled compounds are essential in positron emission tomography (PET) imaging and targeted radiotherapy, enhancing the specificity and efficacy of cancer treatments .
  • Molecular Imaging :
    • Azido-mono-amide-DOTA-tris(t-Bu ester) is instrumental in developing stable imaging agents for various modalities, including PET, single-photon emission computed tomography (SPECT), and magnetic resonance imaging (MRI). Its ability to form stable complexes under physiological conditions makes it suitable for in vivo applications .

Bioconjugation Techniques

A study demonstrated the successful coupling of azido-mono-amide-DOTA-tris(t-Bu ester) with trastuzumab, a monoclonal antibody targeting HER2-positive cancers. The conjugation was achieved using strain-promoted azide-alkyne cycloaddition (SPAAC), resulting in a robust bioconjugate that retained the antibody's binding affinity while enhancing its imaging capabilities .

Radiolabeling for Cancer Imaging

In another investigation, a Gd-DOTA-based contrast agent was developed using azido-mono-amide-DOTA-tris(t-Bu ester). This agent was tested in a heterotopic glioma xenograft model, showing superior tumor retention compared to conventional MRI contrast agents. The study highlighted the potential of DOTA-based agents in improving diagnostic imaging outcomes through targeted delivery .

Synthesis and Stability

Research focusing on the synthesis of DOTA derivatives revealed that azido-mono-amide-DOTA-tris(t-Bu ester) could be efficiently synthesized on solid-phase supports, allowing for rapid preparation of high-purity DOTA-linked peptides. This method not only streamlined the synthesis process but also ensured that the resultant compounds maintained their chelating properties necessary for effective radiolabeling .

Comparative Data Table

Application AreaDescriptionKey Findings
BioconjugationClick chemistry for biomolecule attachmentEfficient coupling with trastuzumab using SPAAC
RadiolabelingBinding to Gallium-68 and Yttrium-90 for PET/SPECTEnhanced tumor imaging with Gd-DOTA conjugates
Molecular ImagingDevelopment of stable imaging agentsImproved diagnostic capabilities in preclinical models

Actividad Biológica

Azido-mono-amide-DOTA-tris(t-Bu ester) is a compound that has garnered significant attention in the fields of medicinal chemistry and molecular imaging due to its unique structural properties and biological activity. This compound features a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) moiety, which is well-known for its metal-chelating capabilities, combined with an azide functional group that enhances its reactivity and potential for bioconjugation. This article provides a detailed overview of the biological activity of Azido-mono-amide-DOTA-tris(t-Bu ester), including synthesis methods, biological applications, and case studies.

Chemical Structure and Properties

Azido-mono-amide-DOTA-tris(t-Bu ester) is characterized by the following structural features:

  • DOTA : A versatile chelator that can bind various metal ions, particularly lanthanides and transition metals.
  • Azide Group : Provides high reactivity for click chemistry applications, allowing for selective conjugation with biomolecules.
  • t-Butyl Esters : These groups enhance solubility and stability but can be removed under acidic conditions to expose reactive sites for further functionalization.

Table 1: Structural Features of Azido-mono-amide-DOTA-tris(t-Bu ester)

FeatureDescription
Compound NameAzido-mono-amide-DOTA-tris(t-Bu ester)
Functional GroupsDOTA, Azide
Unique Featurest-Butyl esters removable under acidic conditions

Synthesis

The synthesis of Azido-mono-amide-DOTA-tris(t-Bu ester) typically involves several key steps:

  • Formation of DOTA Derivative : The initial step involves the reaction of DOTA with an appropriate amine to form a monoamide derivative.
  • Introduction of Azide Group : The azide group is introduced via a nucleophilic substitution reaction, often utilizing azidation reagents such as sodium azide.
  • Protection with t-Butyl Esters : The carboxylic acid groups of the DOTA are protected using t-butyl esters to enhance solubility and stability during subsequent reactions.

Case Study: Synthesis Methodology

In a study published in Molecular Pharmaceutics, researchers demonstrated a synthesis protocol involving the use of HBTU (a coupling reagent) and DIPEA (a base) in DMF (dimethylformamide) to facilitate the formation of the desired azido monoamide conjugate. The yield was reported at approximately 70%, indicating efficient synthesis under optimized conditions .

Biological Activity

The biological activity of Azido-mono-amide-DOTA-tris(t-Bu ester) can be attributed to its ability to form stable complexes with metal ions and its potential applications in drug delivery systems and molecular imaging.

Metal Chelation

The DOTA moiety allows for the chelation of various metal ions such as Gd(III), which is crucial for magnetic resonance imaging (MRI). The complexation efficiency can significantly influence the imaging properties and biodistribution of radiolabeled compounds.

Drug Delivery Applications

The hydrophilic nature imparted by the PEG (polyethylene glycol) chains in related compounds enhances their pharmacokinetics, reducing immunogenicity and prolonging circulation time in biological systems. The azide group facilitates targeted delivery when conjugated with antibodies or other targeting moieties.

Table 2: Biological Applications of Azido-mono-amide-DOTA-tris(t-Bu ester)

ApplicationDescription
MRI Contrast AgentChelates Gd(III) for enhanced imaging capabilities
Targeted Drug DeliveryUtilizes azide for conjugation with targeting ligands
BioconjugationFacilitates attachment to biomolecules via click chemistry

Research Findings

Recent studies have highlighted the efficacy of Azido-mono-amide-DOTA-tris(t-Bu ester) in various biological contexts:

  • A study showcased its use in peptide-targeted nanoglobular Gd-DOTA conjugates for MRI applications, demonstrating improved imaging contrast due to effective metal ion chelation .
  • Another investigation focused on its role in facilitating targeted delivery systems where the azide functionality allowed for selective binding to cancer cell markers, thus enhancing therapeutic efficacy while minimizing off-target effects .

Propiedades

Fórmula molecular

C31H58N8O7

Peso molecular

654.8 g/mol

Nombre IUPAC

tert-butyl 2-[4-[2-(3-azidopropylamino)-2-oxoethyl]-7,10-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate

InChI

InChI=1S/C31H58N8O7/c1-29(2,3)44-26(41)22-37-15-13-36(21-25(40)33-11-10-12-34-35-32)14-16-38(23-27(42)45-30(4,5)6)18-20-39(19-17-37)24-28(43)46-31(7,8)9/h10-24H2,1-9H3,(H,33,40)

Clave InChI

QCIDPVZTCWQMOH-UHFFFAOYSA-N

SMILES canónico

CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)NCCCN=[N+]=[N-]

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.